4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylthio)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
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Overview
Description
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylthio)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylthio)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylthio)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylthio)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
Uniqueness
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylthio)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
108612-68-6 |
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Molecular Formula |
C25H28N6OS |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[methyl-[1-[1-[(4-methylsulfanylphenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N6OS/c1-29(24-26-14-11-23(32)28-24)19-12-15-30(16-13-19)25-27-21-5-3-4-6-22(21)31(25)17-18-7-9-20(33-2)10-8-18/h3-11,14,19H,12-13,15-17H2,1-2H3,(H,26,28,32) |
InChI Key |
HADCKKAREULUQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)SC)C5=NC=CC(=O)N5 |
Origin of Product |
United States |
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